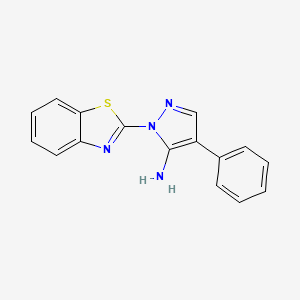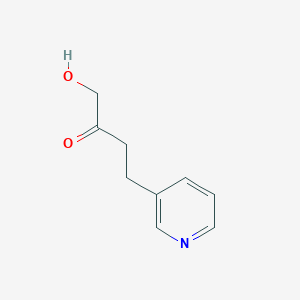
1-Hydroxy-4-(pyridin-3-YL)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-(pyridin-3-YL)butan-2-one is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features a pyridine ring attached to a butanone backbone, with a hydroxyl group at the first carbon position. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be synthesized through several methods. One common approach involves the Heck reaction, where 3-halopyridine and 3-butene-1,2-diol undergo cross-coupling in the presence of a palladium catalyst and triphenylphosphine as a ligand . This method is advantageous due to its cost-effectiveness and the availability of raw materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.
Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-(pyridin-3-YL)butan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-(pyridin-3-YL)butan-1-one: Similar structure but with the hydroxyl group at a different position.
3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: Contains additional methyl groups, which can affect its reactivity and properties.
4-Hydroxy-4-(pyridin-2-YL)butan-2-one: Similar structure but with the pyridine ring attached at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
477782-50-6 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-hydroxy-4-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2 |
InChI-Schlüssel |
LOOBIRFLTGGSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
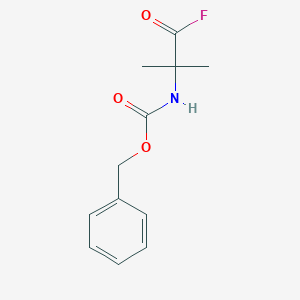
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

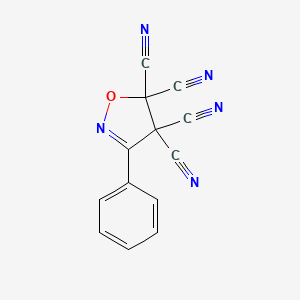
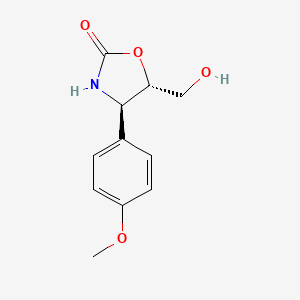
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

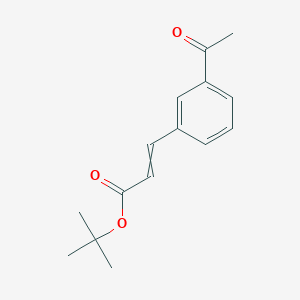
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
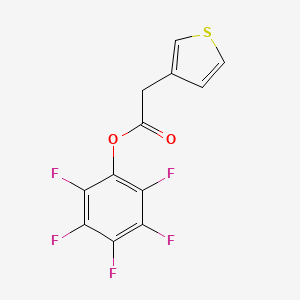
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
